1-[2-(4-chlorophenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(4-chlorophenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18ClF3N2O2 and its molecular weight is 362.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
A study by Imamura et al. (2006) discusses the development of piperidine-4-carboxamide derivatives as potent CCR5 antagonists for treating HIV-1. By incorporating polar groups to improve metabolic stability, they discovered TAK-220, which showed high CCR5 binding affinity and potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells. This compound exhibited good pharmacokinetic profiles in monkeys, highlighting its potential as a clinical candidate for HIV-1 treatment (Imamura et al., 2006).
Anticholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. They found compound 21 to be a potent inhibitor of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. This research underscores the versatility of piperidine derivatives in developing treatments for cognitive disorders (Sugimoto et al., 1990).
Antioxidant and Antinociceptive Activity
Manjusha et al. (2022) explored the synthesis of novel phenoxy acetyl carboxamides, including those based on piperidine structures, for their antioxidant and antinociceptive activities. Their findings indicate that these compounds have potential therapeutic applications in managing oxidative stress and pain, with specific derivatives showing significant activity in scavenging radicals and eliciting antinociceptive effects (Manjusha et al., 2022).
CB1 Cannabinoid Receptor Interaction
Research by Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent CB1 cannabinoid receptor antagonist, demonstrates the importance of the piperidine moiety in mediating interactions with the CB1 receptor. This work contributes to understanding how structural modifications affect receptor binding and activity, potentially guiding the design of new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O2/c17-13-3-1-11(2-4-13)9-14(23)22-7-5-12(6-8-22)15(24)21-10-16(18,19)20/h1-4,12H,5-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHATOWSUAOJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.